molecular formula C8H7ClN2O2 B2463151 1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride CAS No. 2228833-06-3

1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride

Cat. No. B2463151
CAS RN: 2228833-06-3
M. Wt: 198.61
InChI Key: FIFDVPCQLIPYFK-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine is a heterocyclic compound . It is a solid substance with the empirical formula C7H6N2 . Its molecular weight is 118.14 . The SMILES string representation of its structure is c1cc2cc[nH]c2cn1 .


Synthesis Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives have been synthesized as potent inhibitors of fibroblast growth factor receptors (FGFRs) . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-c]pyridine includes a pyrrolopyridine core, which is a bicyclic system containing a five-membered ring fused with a six-membered ring . The five-membered ring contains two nitrogen atoms, while the six-membered ring contains one nitrogen atom .


Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively .


Physical And Chemical Properties Analysis

1H-Pyrrolo[2,3-c]pyridine is a solid substance . Its empirical formula is C7H6N2, and its molecular weight is 118.14 . The SMILES string representation of its structure is c1cc2cc[nH]c2cn1 .

Scientific Research Applications

Antidiabetic Potential

1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride has demonstrated efficacy in reducing blood glucose levels. Researchers have explored its potential application in preventing and treating disorders related to elevated plasma blood glucose, including:

Anticancer Properties

Recent studies have investigated the potential of 1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride as an anticancer agent. Specifically:

Material Science and Supramolecular Chemistry

The compound’s aromatic ring system and carboxylic acid functionality contribute to its role in material science. It may find applications in supramolecular assemblies, sensors, or optoelectronic devices.

Mechanism of Action

1H-Pyrrolo[2,3-b]pyridine derivatives inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .

Safety and Hazards

1H-Pyrrolo[2,3-c]pyridine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

1H-Pyrrolo[2,3-b]pyridine derivatives have shown promise as potent FGFR inhibitors, making them attractive for cancer therapy . Compound 4h, in particular, has been identified as a lead compound beneficial for subsequent optimization . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-3-9-4-7-5(6)1-2-10-7;/h1-4,10H,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFDVPCQLIPYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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